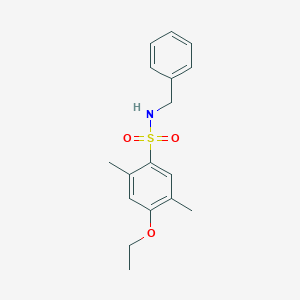![molecular formula C14H12FNO4S B497558 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 380432-32-6](/img/structure/B497558.png)
3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid: is an organic compound with the molecular formula C14H12FNO4S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group, which is further substituted with a 4-fluoro-3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoro-3-methylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Coupling Reaction: The amine is then coupled with 3-carboxybenzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Products include 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid derivatives with oxidized methyl groups.
Reduction: Products include sulfoxides or sulfides of the original compound.
Substitution: Products include halogenated or nitrated derivatives of the compound.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It can serve as a standard or reference material in analytical techniques such as chromatography or spectroscopy.
作用機序
The mechanism of action of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
- 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide
- 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide
Comparison:
- Structural Differences: While similar in having a sulfonyl group and a fluorinated aromatic ring, these compounds differ in the specific substituents attached to the aromatic ring and the position of the sulfonyl group.
- Unique Properties: 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid is unique in its combination of a benzoic acid moiety with a sulfonylamino group, which can influence its reactivity and interaction with biological targets.
- Applications: The unique structure of this compound may confer specific advantages in certain applications, such as increased binding affinity to certain proteins or enhanced stability in chemical reactions.
特性
IUPAC Name |
3-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-7-12(5-6-13(9)15)21(19,20)16-11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDVPSOMZTUDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)






![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497491.png)



![3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B497498.png)
